9-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one
Overview
Description
9-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by its fused polycyclic aryl fragments, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one typically involves multiple steps, starting from readily available precursors. The process may include alkylation of phenolic hydroxyl groups, azidation of carboxylic acids, Curtius rearrangement, hydrolysis, and salification . Proper choice of solvents and reaction temperatures is crucial to minimize side reactions and maximize yield.
Industrial Production Methods
For large-scale production, the synthetic route is optimized to ensure high purity and yield. This involves careful selection of reaction conditions and purification techniques to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
9-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: Involves the addition of hydrogen or removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, such as temperature and solvent choice, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
9-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism by which 9-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, in OLEDs, the compound’s electroluminescent properties are attributed to the up-conversion of triplets to singlets via a triplet–triplet annihilation process . This mechanism enhances the efficiency of light emission and contributes to the compound’s unique performance characteristics.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(naphthalen-1-yl)-1H-phenanthro[9,10-d]imidazole
- 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-methoxynaphthalen-4-yl)-1H-phenanthro[9,10-d]imidazole
- 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(pyren-10-yl)-1H-phenanthro[9,10-d]imidazole
Uniqueness
Its specific arrangement of fused polycyclic aryl fragments contributes to its distinct chemical and physical properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5/c1-12-8-19(22)26-20-14(12)3-5-16-15(20)10-21(11-25-16)13-2-4-17-18(9-13)24-7-6-23-17/h2-5,8-9H,6-7,10-11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKHFCVEEPPYAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)C4=CC5=C(C=C4)OCCO5 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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